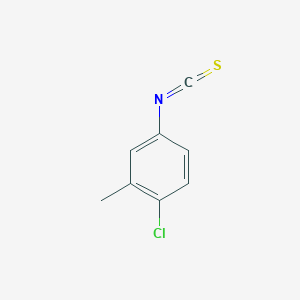
1-chloro-4-isothiocyanato-2-methylbenzene
Overview
Description
1-chloro-4-isothiocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-chloro-4-isothiocyanato-2-methylbenzene typically involves the reaction of 4-chloro-3-methylaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional steps to purify the final product .
Chemical Reactions Analysis
1-chloro-4-isothiocyanato-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Oxidation and Reduction:
Common reagents used in these reactions include triethylamine, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions are typically thiourea derivatives and other substituted isothiocyanates .
Scientific Research Applications
1-chloro-4-isothiocyanato-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-4-isothiocyanato-2-methylbenzene involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is due to the presence of the isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophilic sites on biomolecules . This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
1-chloro-4-isothiocyanato-2-methylbenzene can be compared with other isothiocyanates such as:
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but with a trifluoromethyl group instead of a methyl group, which can affect its reactivity and applications.
4-Methoxyphenyl isothiocyanate: This compound contains a methoxy group, which can influence its chemical properties and reactivity compared to this compound.
3-Chloro-4-methylphenyl isocyanate: Although similar in name, this compound contains an isocyanate group (-N=C=O) instead of an isothiocyanate group, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its specific reactivity and applications in various fields.
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGWYFKUFWKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374006 | |
| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23163-92-0 | |
| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















